![molecular formula C6H10N2 B6336199 4-Ethyl-3-methyl-1H-pyrazole CAS No. 60061-76-9](/img/structure/B6336199.png)
4-Ethyl-3-methyl-1H-pyrazole
Overview
Description
4-Ethyl-3-methyl-1H-pyrazole (EMMP) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a molecular formula of C5H8N2. EMMP has been used in research for its biochemical and physiological effects, as well as its advantageous properties for laboratory experiments.
Scientific Research Applications
Core Element in Chemical Industry
Pyrazoles, including “4-Ethyl-3-methyl-1H-pyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Medicinal Applications
Pyrazoles have been extensively highlighted for their diverse biological activities. They play roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes “4-Ethyl-3-methyl-1H-pyrazole” a potential candidate for drug development in these areas.
Agricultural Applications
Pyrazoles exhibit a diverse array of agricultural activities . For instance, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been used in the development of several successful commercial fungicides .
Organic Synthesis
The pyrazole structure, including “4-Ethyl-3-methyl-1H-pyrazole”, has intriguing applications in organic synthesis, where it acts as both a directing and transforming group .
Synthesis of Derivatives
The synthesis of pyrazole derivatives is an important area of organic chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Photophysical Properties
Pyrazole derivatives have demonstrated exceptional photophysical properties . This makes “4-Ethyl-3-methyl-1H-pyrazole” potentially useful in the development of materials with unique light-emitting or light-absorbing properties.
Mechanism of Action
Target of Action
Pyrazole derivatives, including 4-Ethyl-3-methyl-1H-pyrazole, are known for their diverse biological activities . They have been found to interact with various targets, such as enzymes and receptors, depending on their specific chemical structure . For instance, 4-methyl-1H-pyrazole is known to act as a synthetic alcohol dehydrogenase inhibitor . .
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, 4-methyl-1H-pyrazole acts as an inhibitor of alcohol dehydrogenase, blocking the formation of toxic metabolites
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, by inhibiting alcohol dehydrogenase, 4-methyl-1H-pyrazole can affect the metabolism of alcohols and aldehydes . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific mode of action and the biological target it interacts with. For instance, 4-methyl-1H-pyrazole can reverse the toxicity of potentially lethal doses of ethylene glycol by inhibiting alcohol dehydrogenase . .
properties
IUPAC Name |
4-ethyl-5-methyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-8-5(6)2/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMKVZRXJNFPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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